Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxycarbonyl group at the 2-position. The carboxylic acid group at the 3-position is then introduced through a series of oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the methoxycarbonyl group can produce alcohols.
Scientific Research Applications
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing selective reactions at other positions. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(ethoxycarbonyl)piperidine-3-carboxylic acid
- Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(acetoxycarbonyl)piperidine-3-carboxylic acid
Uniqueness
Rel-(2S,3R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-3-carboxylic acid is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H42N2O12 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2R,3S)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;(2S,3R)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/2C13H21NO6/c2*1-13(2,3)20-12(18)14-7-5-6-8(10(15)16)9(14)11(17)19-4/h2*8-9H,5-7H2,1-4H3,(H,15,16)/t2*8-,9+/m10/s1 |
InChI Key |
NDGDWBWRSNWJBS-QUOODJBBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.